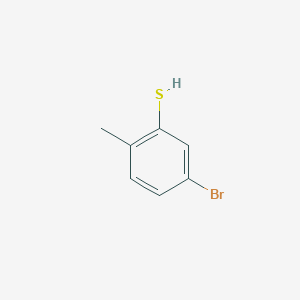![molecular formula C19H24N2O3 B2634649 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea CAS No. 1798540-69-8](/img/structure/B2634649.png)
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea is a complex organic compound with a unique structure that includes hydroxyethoxy and methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea typically involves multiple steps. One common method includes the reaction of 2-(2-hydroxyethoxy)ethylamine with 4-methylbenzyl chloride to form an intermediate, which is then reacted with 2-methylphenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro compounds, halogenated derivatives.
科学的研究の応用
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
作用機序
The mechanism of action of 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The hydroxyethoxy and methylphenyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(4-methylphenyl)urea
- 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-chlorophenyl)urea
- 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methoxyphenyl)urea
Uniqueness
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea is unique due to its specific combination of hydroxyethoxy and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14-7-9-16(10-8-14)18(24-12-11-22)13-20-19(23)21-17-6-4-3-5-15(17)2/h3-10,18,22H,11-13H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXXDDMWFBWSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2C)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2634566.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea](/img/structure/B2634571.png)

![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2634573.png)
![4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2634574.png)
![N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2634576.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2634577.png)
![2-{[2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-methylacetamide](/img/structure/B2634578.png)

![Ethyl 4-bromo-5-[4-(dimethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2634581.png)

![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2634585.png)
![3-benzyl-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2634588.png)
